
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine
Descripción general
Descripción
The compound “1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The compound also contains a 6-chloropyridin-3-yl group, which is a common moiety in agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of piperazines and pyridines. Piperazines are known for their two nitrogen atoms and pyridines for their aromaticity and ability to participate in pi-stacking interactions .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The 6-chloropyridin-3-yl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Piperazines are generally polar and capable of forming hydrogen bonds, while pyridines are aromatic and relatively stable .Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
A compound with a similar structure, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), has been synthesized and studied for its nonlinear optical (NLO) properties . The compound was found to have significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .
Structural and Vibrational Analysis
The same compound, CDA, has also been a subject of structural and vibrational analysis . Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method . Such research aids in understanding the molecular properties of such compounds, which is crucial for their potential applications in various fields.
Catalysis and Chemical Synthesis
Research has shown the use of similar compounds in the synthesis of complex organic compounds. For example, a derivative was used to prepare NNN tridentate ligands for iron(II) and cobalt(II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity. This demonstrates its potential in catalysis and organic synthesis.
Insecticidal Activity
Compounds synthesized from similar structures have shown good insecticidal activity. This is evident in studies involving the synthesis of specific derivatives of the compound and their subsequent testing for insecticidal properties.
Photophysical Property Studies
The derivatives of similar compounds have also been studied for their photophysical properties. Research involving the synthesis of such compounds and their absorption and emission spectra contributes to understanding their potential in material science and related fields. This includes the study of absorption quenching and fluorescence emission, which can have applications in areas such as sensor development and molecular imaging.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)-3,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGIKTJUTOBGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)-3,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



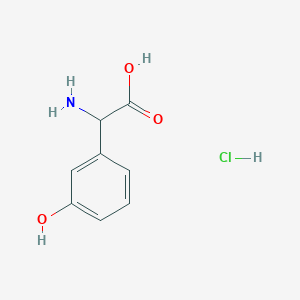
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

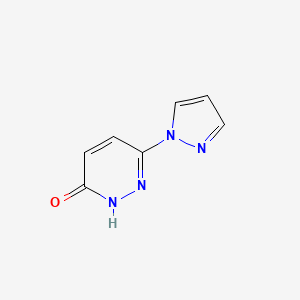

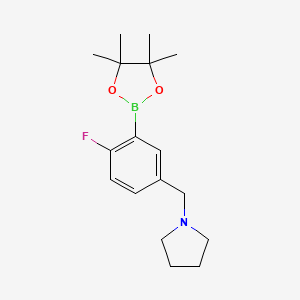

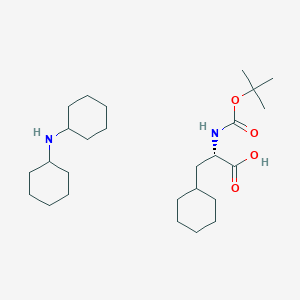
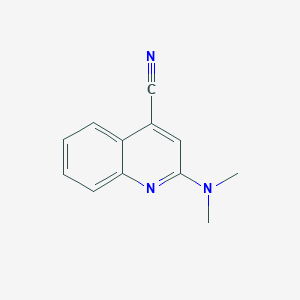

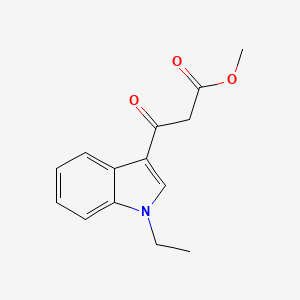
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
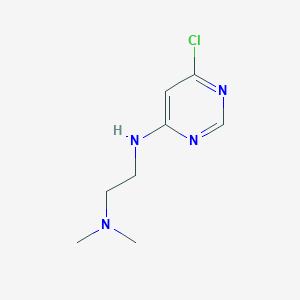
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)